4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 1210712-90-5
Cat. No.: VC4671000
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210712-90-5 |
|---|---|
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.364 |
| IUPAC Name | 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H17N3O2/c1-13-11-16(8-9-17(13)22-10-2-3-18(22)23)21-19(24)15-6-4-14(12-20)5-7-15/h4-9,11H,2-3,10H2,1H3,(H,21,24) |
| Standard InChI Key | NBLCEVAKGHHQNW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N3CCCC3=O |
Introduction
Potential Applications
-
Pharmaceuticals: Compounds with similar structures have been explored for their biological activity, including potential roles as enzyme inhibitors or receptor modulators. The presence of a cyano group and an amide linkage could contribute to interactions with biological targets.
-
Materials Science: In materials science, such compounds might be used in the development of polymers or as additives due to their potential for forming hydrogen bonds or π-π interactions.
Research Findings
While specific research findings for 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide are not available, compounds with similar structures have been studied for their pharmacological and chemical properties. For example, benzamides with various substituents have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table to illustrate how data might be organized for similar compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Application |
|---|---|---|---|
| Example Benzamide | C18H16N2O2 | 284.33 g/mol | Anti-inflammatory |
| Example Pyrrolidine Derivative | C15H18N2O2 | 262.32 g/mol | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume